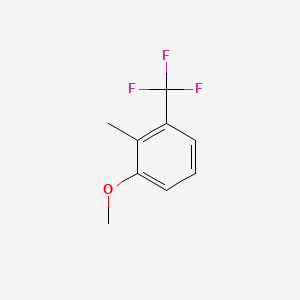

2-Methyl-3-(trifluoromethyl)anisole

Description

Contextualization within Fluorinated Aromatic Ethers and Substituted Anisoles

2-Methyl-3-(trifluoromethyl)anisole is a polysubstituted aromatic compound that belongs to the class of fluorinated aromatic ethers and substituted anisoles. Anisole (B1667542), the parent compound, is characterized by a methoxy (B1213986) group (–OCH3) attached to a benzene (B151609) ring. The presence of additional substituents, in this case, a methyl group (–CH3) and a trifluoromethyl group (–CF3), on the aromatic ring gives rise to a molecule with distinct chemical and physical properties.

Fluorinated aromatic ethers are a significant class of compounds in medicinal chemistry and materials science. nih.govacs.orgacs.org The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into an aromatic ether backbone can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Substituted anisoles, on the other hand, are widely utilized as building blocks in organic synthesis and are found in a variety of natural products and pharmaceutical agents. researchgate.netacs.orgacs.org The specific substitution pattern on the anisole ring dictates its reactivity and potential applications.

Strategic Significance of Methyl and Trifluoromethyl Substituents in Aromatic Systems

The strategic placement of methyl and trifluoromethyl groups on the aromatic ring of this compound imparts a unique set of properties to the molecule. These substituents influence the electronic nature and reactivity of the aromatic ring through a combination of inductive and resonance effects.

The methyl group (–CH3) is generally considered an electron-donating group. lumenlearning.comlibretexts.org It activates the aromatic ring towards electrophilic substitution, primarily through a positive inductive effect and hyperconjugation. lumenlearning.comlibretexts.org This electron-donating nature increases the nucleophilicity of the benzene ring. lumenlearning.commsu.edu

In contrast, the trifluoromethyl group (–CF3) is a powerful electron-withdrawing group. bohrium.comtcichemicals.comnih.gov This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the aromatic ring. bohrium.comtcichemicals.comnih.gov The presence of a trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, making it less reactive. msu.edutcichemicals.com This group is often incorporated into pharmaceuticals and agrochemicals to enhance properties like metabolic stability and binding affinity. bohrium.comwikipedia.org

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures primarily focuses on its utility as a synthetic intermediate in the preparation of more complex molecules, particularly those with potential biological activity. While specific research trajectories for this compound are not extensively documented in publicly available literature, the broader context of its constituent parts suggests its potential application in several areas:

Agrochemical Research: Similar to its role in medicinal chemistry, the trifluoromethyl moiety is a common feature in modern pesticides and herbicides. wikipedia.orgchemicalbook.com Therefore, this compound could serve as a precursor for new agrochemicals.

Materials Science: Fluorinated aromatic compounds are known for their unique properties, including thermal stability and hydrophobicity. acs.orgtcichemicals.com These characteristics make them suitable for the development of advanced materials, such as polymers and liquid crystals. chemicalbook.com

Organic Synthesis Methodology: The unique electronic properties of this compound make it an interesting substrate for studying reaction mechanisms and developing new synthetic methods, particularly in the field of C-H activation and cross-coupling reactions.

While direct research on this compound is not as prevalent as for some other compounds, its structural motifs are of significant interest in contemporary chemical research. The synthesis of its aniline (B41778) analogue, 2-methyl-3-(trifluoromethyl)aniline, is well-documented, highlighting the importance of this substitution pattern in the synthesis of pharmaceuticals like the analgesic compound flunixin. sigmaaldrich.comdcu.ieganeshremedies.com This suggests that the anisole derivative could also be a key intermediate for various functional group transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCODZWYEJGCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251269 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-02-7 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Methyl 3 Trifluoromethyl Anisole

Approaches to Construct the Anisole (B1667542) Core

The formation of the central anisole structure is a critical step in the synthesis of 2-Methyl-3-(trifluoromethyl)anisole. Key methods to achieve this include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution provides a direct route to the anisole core by replacing a suitable leaving group on the aromatic ring with a methoxy (B1213986) group. This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro or trifluoromethyl group. There are four main mechanisms for nucleophilic aromatic substitution: the SNAr mechanism, the SN1 mechanism, the benzyne (B1209423) mechanism, and the SRN1 mechanism. researchgate.net

One effective SNAr strategy is methoxydenitration, where a nitro group is displaced by a methoxide (B1231860) ion. Starting from a 3-substituted nitrobenzene, such as 2-methyl-1-nitro-3-(trifluoromethyl)benzene, treatment with a methoxide source like sodium methoxide in a suitable solvent can yield the desired anisole. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups facilitates the attack of the nucleophile on the aromatic ring.

Table 1: Starting Materials for Methoxydenitration

| Starting Material | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | 6656-49-1 | C8H6F3NO2 |

Another prevalent SNAr method involves the substitution of a halogen atom on the benzene (B151609) ring. For instance, 1-Bromo-2-methyl-3-(trifluoromethyl)benzene serves as a key precursor. The reaction with sodium methoxide, often in the presence of a copper catalyst, facilitates the replacement of the bromine atom with a methoxy group to form the anisole product. The selection of the halogen is crucial, with bromine and iodine being common choices due to their good leaving group ability.

Table 2: Halogenated Precursors for Methoxy-Substitution

| Precursor | IUPAC Name | CAS Number |

|---|---|---|

| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | Not available in search results |

| 1-Bromo-2-(trifluoromethyl)benzene | 1-bromo-2-(trifluoromethyl)benzene | 392-85-8 |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of aryl ethers. This method offers a versatile and often milder alternative to traditional SNAr reactions. In this context, an aryl halide like 1-Bromo-2-methyl-3-(trifluoromethyl)benzene can be coupled with methanol (B129727) or a methoxide salt in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. These reactions can sometimes be promoted by the addition of a silver or ammonium (B1175870) salt. nih.gov

Installation and Manipulation of Trifluoromethyl and Methyl Groups

Trifluoromethylation Reagents and Protocols

The introduction of a trifluoromethyl group often employs specialized reagents capable of delivering the CF3 moiety. Electrophilic trifluoromethylating agents have become particularly important in modern organic synthesis. nih.gov

Among these, trifluoromethyl iodonium (B1229267) salts, such as Togni's reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), are widely used. princeton.edu These hypervalent iodine compounds can trifluoromethylate a variety of nucleophiles. nih.gov The reaction of an appropriate precursor, such as a 2-methylanisole (B146520) derivative, with a trifluoromethyl iodonium salt in the presence of a suitable catalyst or activator can install the CF3 group onto the aromatic ring. These reagents are often activated by a Lewis or Brønsted acid. nih.gov The strategic incorporation of the trifluoromethyl group is a proven method for altering the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. nih.gov

Strategic Introduction of Methyl Groups onto Aromatic Systems

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of synthesizing complex molecules like this compound, the regioselectivity of this methylation is paramount.

Traditional methods for aromatic methylation often involve Friedel-Crafts alkylation, which can be limited by issues of polysubstitution and rearrangement. More contemporary and controlled approaches are often required. One such approach involves the use of organometallic reagents. For instance, a methyl group can be introduced by coupling an aryl halide with an organomethyl reagent, such as a Grignard reagent or an organocuprate, in the presence of a suitable catalyst.

Another strategy involves the use of less reactive methylating agents that require specific activation. For example, methanol can be used as a methylating agent in the presence of a solid phosphoric acid catalyst at high temperatures and pressures. google.com This method is particularly useful for the methylation of benzene and other aromatic hydrocarbons. google.com

Enzymatic approaches are also gaining traction for their high selectivity. Methyltransferases, a class of enzymes, catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific position on an acceptor molecule. nih.govnumberanalytics.com These enzymes offer the potential for clean and highly regioselective methylations under mild conditions. nih.gov The catalytic process involves the binding of both the donor and acceptor molecules to the enzyme's active site, which facilitates the nucleophilic attack of the acceptor on the methyl group of SAM. numberanalytics.com

Furthermore, radical-based methods have been explored. The presence of methyl substituents has been shown to be crucial in reducing the thermal severity required to initiate chemical reactions in polycyclic aromatic hydrocarbons. acs.org Mechanistic studies have revealed that H radicals can initiate methyl transfer reactions. acs.org

Synthesis of Key Intermediates for this compound

The synthesis of this compound often proceeds through the preparation and subsequent modification of key substituted aromatic intermediates.

Pathways Involving 2-Chloro-3-(trifluoromethyl)anisole as a Precursor

One potential pathway to this compound involves the use of 2-Chloro-3-(trifluoromethyl)anisole as a precursor. This intermediate possesses the desired trifluoromethyl and anisole groups in the correct relative positions. The synthetic challenge then becomes the selective replacement of the chlorine atom with a methyl group. This can be achieved through various cross-coupling reactions, such as a Kumada or Suzuki coupling, using a methyl-containing organometallic reagent and a suitable transition metal catalyst.

The synthesis of 2-Chloro-3-(trifluoromethyl)anisole itself can be approached through several routes. One method involves the methoxydenitration of a corresponding 3-substituted nitrobenzene. researchgate.net For example, 3-chloro-nitrobenzene can be reacted with sodium or potassium methoxide in the presence of a phase-transfer catalyst to yield 3-chloroanisole. researchgate.net A similar strategy could be applied to a trifluoromethyl-substituted nitrobenzene.

Synthetic Routes to Related Methyl-Trifluoromethyl-Substituted Aromatic Compounds (e.g., 2-methyl-3-trifluoromethyl aniline)

A crucial intermediate for many applications, including the synthesis of the analgesic drug flunixin, is 2-methyl-3-(trifluoromethyl)aniline. google.comganeshremedies.comcphi-online.com The development of efficient synthetic routes to this compound is therefore of significant interest.

One documented synthesis of 2-methyl-3-trifluoromethylaniline starts from the readily available 3-trifluoromethylaniline. dcu.ie The process involves a three-step sequence:

Protection of the amino group of 3-trifluoromethylaniline as a pivaloylamide. dcu.ie

Directed ortho-methylation of the resulting pivalylamino-3-trifluoromethylbenzene. dcu.ie

Deprotection of the pivaloylamide to yield 2-methyl-3-trifluoromethylaniline. dcu.ie

Another innovative approach utilizes 2-chloro-3-trifluoromethylaniline as the starting material. This method involves the introduction of a methylthio group, which is then converted to a chloromethyl group via reaction with sulfonyl chloride. Subsequent neutralization and hydrogenation afford the desired 2-methyl-3-trifluoromethyl aniline (B41778) with high purity and a yield of up to 70%. google.com This process is advantageous as it avoids the use of toxic reagents and is suitable for large-scale industrial production. google.com

A multi-step synthesis starting from 3-nitro-4-methyl benzenesulfonic acid has also been reported. google.com This route involves several transformations, including bromination, conversion of a bromotoluene to a trichloromethyl toluene, fluorination to a trifluoromethyl toluene, and finally, reduction of the nitro group to an amine. The final reduction step, using palladium on charcoal as a catalyst, proceeds with high yield. google.com

Below is a table summarizing a synthetic route to 2-methyl-3-(trifluoromethyl)aniline:

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-nitro-6-trichloromethyl toluene | Potassium monofluoride, N,N-dimethylformamide | 2-nitro-6-trifluoromethyl toluene | 90% |

| 2 | 2-nitro-6-trifluoromethyl toluene | 5% Palladium on charcoal, Methanol, H₂ | 2-methyl-3-(trifluoromethyl)aniline | 95% |

Modern Synthetic Techniques and Catalyst Systems

Recent advancements in synthetic chemistry have led to the development of novel techniques and catalyst systems that can be applied to the synthesis of complex molecules like this compound and its precursors.

Mechanochemical Conversion Approaches for Aryl Trifluoromethyl Ethers

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable synthetic tool. A mechanochemical protocol has been developed for the conversion of aromatic amines to aryl trifluoromethyl ethers. qu.edu.qaresearchgate.netacs.org This method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to activate the amino group, which is then substituted by a trifluoromethoxy group. qu.edu.qaresearchgate.net

This one-pot, two-step procedure is highly efficient and avoids the need for isolation of the intermediate pyridinium (B92312) salt. acs.org The reaction proceeds in high yields for a variety of substituted anilines, although lower yields are observed for ortho-substituted starting materials due to steric hindrance. qu.edu.qaacs.org The mechanochemical approach offers several advantages, including faster reaction times and the ability to drive reactions that are difficult to achieve in solution. qu.edu.qa

The following table outlines the mechanochemical synthesis of aryl trifluoromethyl ethers from substituted anilines:

| Starting Aniline Substituent | Product | Isolated Yield |

| 4-Bromo | 1-Bromo-4-(trifluoromethoxy)benzene | 92% |

| 4-Iodo | 1-Iodo-4-(trifluoromethoxy)benzene | 90% |

| 4-Cyano | 4-(Trifluoromethoxy)benzonitrile | 88% |

| 2-Methyl | 1-Methyl-2-(trifluoromethoxy)benzene | 73% |

| 2-Hydroxy | 2-(Trifluoromethoxy)phenol | 65% |

This data highlights the broad applicability of the mechanochemical method for the synthesis of various aryl trifluoromethyl ethers.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Trifluoromethyl Anisole

Aromatic Substitution Reactions

Aromatic substitution reactions on the benzene (B151609) ring of 2-Methyl-3-(trifluoromethyl)anisole are governed by the combined electronic and steric effects of its three distinct substituents.

Electrophilic Aromatic Substitution (EAS) Reactivity Analysis

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the substituents already present on the ring.

The benzene ring of this compound is influenced by three groups with competing effects. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, meaning they increase the rate of electrophilic substitution compared to benzene, while the trifluoromethyl (-CF₃) group is strongly deactivating. youtube.commakingmolecules.com

Methoxy Group (-OCH₃): This is a powerful activating group. The oxygen atom's lone pairs donate electron density to the aromatic ring through resonance, a phenomenon known as a +R or +M effect. ualberta.ca This significantly stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, lowering the activation energy. This resonance effect far outweighs the inductive electron withdrawal (-I effect) from the electronegative oxygen atom. The -OCH₃ group is a strong ortho, para-director. youtube.comlibretexts.org

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. youtube.com It also stabilizes the arenium ion intermediate, making the ring more reactive than benzene. The -CH₃ group is also an ortho, para-director. youtube.com

Trifluoromethyl Group (-CF₃): This is a potent deactivating group. Due to the high electronegativity of the fluorine atoms, the -CF₃ group exerts a very strong electron-withdrawing inductive effect (-I effect). youtube.comnih.gov This effect removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The arenium ion intermediate is destabilized, increasing the activation energy of the reaction. The -CF₃ group is a meta-director. youtube.comlibretexts.org

Regioselectivity refers to the position at which the electrophile attacks the ring. In this compound, there are three available positions for substitution: C4, C5, and C6. The directing effects of the existing substituents determine the major product(s).

The methoxy group at C1 strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

The methyl group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The trifluoromethyl group at C3 directs to its meta (C1, C5) positions.

To predict the outcome, we analyze the stability of the arenium ion intermediate for an attack at each available carbon:

Attack at C4 (para to -OCH₃, ortho to -CH₃): This position is strongly favored. It is the para position relative to the most powerful activating group, the -OCH₃. The positive charge in the arenium ion intermediate can be delocalized onto the methoxy's oxygen atom, providing significant resonance stabilization. This is the most stabilizing factor.

Attack at C6 (ortho to -OCH₃): This position is also activated by the methoxy group. However, it is sterically hindered by the adjacent methyl group at C2. Therefore, substitution at C6 is expected to be a minor product compared to C4. ualberta.ca

Attack at C5 (para to -CH₃, meta to -CF₃): This position is activated by the methyl group and also directed by the -CF₃ group. However, the directing power of the -OCH₃ group is significantly stronger than that of both the -CH₃ and -CF₃ groups. ucalgary.ca Therefore, substitution at C5 would be a minor pathway compared to substitution directed by the methoxy group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and has opposite electronic requirements. youtube.com The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups. nih.govscispace.com

For this compound, the viability of an SNAr reaction is complex due to the conflicting nature of its substituents:

Activating Group for SNAr: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and would activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. beilstein-journals.org It would direct the substitution to the ortho and para positions relative to itself.

Deactivating Groups for SNAr: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. They would destabilize the negatively charged intermediate, thereby deactivating the ring towards nucleophilic attack.

An SNAr reaction on this molecule is only plausible if a good leaving group (such as a halide) is present on the ring at a position activated by the -CF₃ group. Given the structure of this compound, an incoming nucleophile would not have a leaving group to displace. If a derivative, such as 4-chloro-2-methyl-3-(trifluoromethyl)anisole, were used, the -CF₃ group at C3 would activate the leaving group at C4 (a para relationship), making SNAr possible. However, the presence of the electron-donating -OCH₃ and -CH₃ groups would still render the reaction slower than on substrates containing multiple electron-withdrawing groups. mdpi.com

Functional Group Transformations and Derivatizations

The functional groups of this compound can undergo various chemical transformations.

Reactivity of the Methoxy Group (e.g., Oxidation to Aldehydes or Carboxylic Acids)

The outline's example of oxidizing a methoxy group to an aldehyde or carboxylic acid is a common point of confusion. The direct oxidation of an aromatic methoxy group (Ar-O-CH₃) to a carbonyl is not a standard transformation. This type of oxidation is characteristic of a benzylic methyl group (Ar-CH₃).

The primary and most characteristic reaction of the aromatic methoxy group is ether cleavage . This reaction is typically performed with strong acids, most commonly strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). researchgate.netlibretexts.orgopenstax.org

The mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (an oxonium ion). youtube.com

Nucleophilic Attack: A nucleophile (e.g., Br⁻ or I⁻) attacks the methyl carbon of the protonated ether in an Sₙ2 reaction, displacing the phenol. libretexts.org

The reaction cleaves the alkyl-oxygen bond rather than the aryl-oxygen bond because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. libretexts.orgyoutube.com The products of the reaction are therefore 2-methyl-3-(trifluoromethyl)phenol (B3043832) and a methyl halide (e.g., methyl iodide or methyl bromide). Studies have demonstrated the effective demethylation of various substituted anisoles under acidic conditions. rsc.orgnih.gov

Reactivity of the Trifluoromethyl Group (e.g., Reduction to Difluoromethyl or Monofluoromethyl)

The trifluoromethyl (CF₃) group is a common substituent in pharmacologically active compounds due to its ability to enhance metabolic stability and bioavailability. nih.gov While generally robust, the CF₃ group in this compound can undergo transformations such as reduction, although specific studies on this particular molecule are not extensively documented. The reactivity of the trifluoromethyl group is often explored in the context of analogous aromatic compounds.

Catalytic reduction of aryl-CF₃ groups to the corresponding difluoromethyl (CF₂H) derivatives represents a significant transformation, enabling the fine-tuning of a molecule's properties. nih.gov Research has demonstrated that the selective monodefluorination of trifluoromethyl arenes can be achieved using a combination of palladium and copper catalysts under relatively mild conditions. nih.gov This process is significant because the C-F bond strength generally increases with the number of fluorine atoms on the carbon, making selective activation of a single C-F bond challenging. nih.gov

A proposed mechanism for such a reduction involves the formation of an unexpected intermediate that directs the reaction's selectivity towards mono-reduction. nih.gov While exhaustive defluorination to a methyl group (CH₃) is possible, conditions can be tailored to favor the formation of the difluoromethyl group. nih.govnih.gov For instance, the use of a palladium(II) acetate (B1210297) catalyst with triphenylsilane (B1312308) and potassium tert-butoxide has been shown to reduce some trifluoromethyl arenes. nih.gov

It is important to note that direct transformation of ArCF₃ to ArCF₂R (where R is a substituent other than hydrogen) would be a valuable tool in medicinal chemistry, but the development of such methods is hampered by the strength of the C-F bonds. nih.gov

Table 1: Examples of Catalytic Systems for the Reduction of Trifluoromethylarenes

| Catalyst System | Reagents | Product | Reference |

| Palladium(II) acetate / Copper catalyst | Triphenylsilane, Potassium tert-butoxide | ArCF₂H | nih.gov |

| Mg⁰ | - | ArCF₂H and other reduction products | nih.gov |

| Photoredox catalysis | - | ArCF₂R | nih.gov |

This table presents catalytic systems used for the reduction of trifluoromethylarenes in general, as specific data for this compound is not available.

Reactions at the Methyl Group

The methyl group on the aromatic ring of this compound is also a site for potential chemical transformations, such as oxidation or halogenation.

Oxidation: The oxidation of methyl groups on aromatic rings is a common reaction. However, studies on aromatic hydrocarbons with multiple methyl groups have shown that an increasing number of methyl groups can lead to less oxidized secondary organic aerosol products. science.gov This suggests that the electronic environment of the aromatic ring, influenced by other substituents like the trifluoromethyl and methoxy groups in this compound, would play a crucial role in the outcome of an oxidation reaction.

Bromination: The bromination of a methyl group attached to an aromatic ring can be achieved with high selectivity. For methylated aromatic compounds with electron-withdrawing substituents, such as the trifluoromethyl group, bromination of the methyl group is generally more challenging than for electron-rich aromatics. google.com However, methods have been developed to achieve this transformation. For example, reacting a methylated aromatic compound with bromine in the presence of bentonite (B74815) in dichloromethane (B109758) at 0-30°C can selectively brominate the methyl group. google.com Another approach involves the use of N-bromosuccinimide (NBS) under acidic conditions. arkat-usa.org The success and regioselectivity of such reactions are often dependent on the specific substrate and reaction conditions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Due to the lack of specific mechanistic studies on this molecule, insights are drawn from computational and experimental studies of analogous systems.

Computational Studies on Reaction Mechanisms (e.g., Single Electron Transfer vs. Direct Nucleophilic Attack)

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For reactions involving trifluoromethylated aromatic compounds, a key mechanistic question is often whether the reaction proceeds via a single electron transfer (SET) pathway or a direct nucleophilic attack.

In the context of trifluoromethyl group transformations, an SET process can lead to the formation of a radical anion, which can then undergo further reactions. nih.gov For example, the catalytic C-F functionalization of unactivated trifluoromethylarenes can be enabled by an endergonic electron transfer event to form an arene radical anion. This intermediate can then fragment to produce a difluorobenzylic radical, which can be trapped to form various difluoroalkylaromatics. nih.gov

Conversely, direct nucleophilic attack on the sulfonyl groups of reagents like N-Fluoro-bis[(trifluoromethyl)sulfonyl]imide has been observed, demonstrating that nucleophilic pathways are also viable depending on the reactants and conditions. researchgate.net

DFT calculations combined with kinetic models have been used to understand the complex reactivity in photoinitiated aromatic perfluoroalkylations, highlighting the importance of such computational approaches in distinguishing between different potential reaction pathways. acs.org

Role of Catalysts and Reagents in Guiding Reaction Pathways

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions involving substituted anisoles.

Catalysts: In the reduction of trifluoromethylarenes, the choice of catalyst is critical for achieving selectivity. A combination of palladium and copper catalysts has been shown to be effective for the selective monodefluorination to a difluoromethyl group. nih.gov The catalyst's role is likely to facilitate the activation of the C-F bond, which is otherwise very strong. nih.gov In other transformations, such as C-H bond trifluoromethylation, high-valent nickel complexes have been used as efficient catalysts under photoinduced conditions, proceeding via a radical pathway. nih.gov

Reagents: The choice of reagents can also determine the reaction pathway. For instance, in bromination reactions, using N-bromophthalimide (NBP) with a palladium catalyst can lead to meta-C-H bromination of aniline (B41778) derivatives, overcoming the typical ortho/para selectivity of electrophilic bromination. nih.gov The addition of acidic additives is often crucial for the success of such reactions. nih.gov Similarly, in the bromination of a methyl group on an aromatic ring, the use of bentonite as a co-reagent with bromine has been shown to enhance selectivity. google.com

The interplay between the substrate's electronic properties and the nature of the catalyst and reagents is fundamental in guiding the reaction toward the desired product.

Computational Chemistry and Theoretical Characterization of 2 Methyl 3 Trifluoromethyl Anisole

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and its energetic landscape. These methods are pivotal for understanding the conformational preferences and electronic properties of 2-Methyl-3-(trifluoromethyl)anisole.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and explore the potential energy surface of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in identifying the most stable conformations. nih.gov

The conformational landscape of this compound is primarily defined by the orientation of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups relative to the methyl-substituted benzene (B151609) ring. Rotation around the C-O bond of the methoxy group gives rise to different conformers. A key aspect of the conformational analysis is to identify the global minimum energy structure, which represents the most stable arrangement of the molecule. libretexts.orgpressbooks.pubchemistrysteps.com The relative energies of different conformers, such as those where the methoxy group is oriented in a planar or non-planar fashion with respect to the aromatic ring, can be calculated to determine their populations at thermal equilibrium.

For analogous substituted anisoles, studies have shown that two main conformers, often referred to as O-cis and O-trans, can exist depending on the relative orientation of the methoxy group. nih.gov The presence of bulky substituents, like the trifluoromethyl and methyl groups at the ortho and meta positions, introduces steric hindrance that influences the preferred conformation. rsc.org The geometry optimization process in DFT systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

Table 1: Illustrative DFT Calculated Geometrical Parameters for a Stable Conformer of a Substituted Anisole (B1667542)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | ||

| C-O | 1.36 | ||

| O-CH₃ | 1.43 | ||

| C-CF₃ | 1.51 | ||

| C-C-O | 118 - 122 | ||

| C-O-C | 117 | ||

| C-C-C-C (ring) | ~0 | ||

| C-C-O-C | 0 or 180 (planar) |

Note: The values in this table are representative and based on typical DFT calculations for structurally similar substituted anisoles. Actual values for this compound would require specific calculations.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. rsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of a molecule's UV-Vis spectrum. mdpi.comresearchgate.net

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically involve transitions from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). mdpi.com The nature of these transitions, such as π → π* or n → π*, can be assigned based on the molecular orbitals involved. rsc.org The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. researchgate.net

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Anisole

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280 | 0.02 | HOMO → LUMO |

| S₀ → S₂ | ~230 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~210 | 0.30 | HOMO → LUMO+1 |

Note: This table presents hypothetical data to illustrate typical TD-DFT results for aromatic compounds. The actual electronic transitions of this compound would need to be determined through specific TD-DFT calculations.

Electronic Structure and Bonding Analysis

The analysis of the electronic structure provides a deeper understanding of the bonding, charge distribution, and reactivity of this compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO, conversely, is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group. The analysis of the spatial distribution of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be analyzed through various charge partitioning schemes and visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. nih.gov

In this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected to be located around the oxygen atom of the methoxy group and potentially on the aromatic ring. Regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density, which are prone to nucleophilic attack. Such regions would be prominent around the hydrogen atoms of the methyl group and, most significantly, around the highly electronegative fluorine atoms of the trifluoromethyl group.

Substituent Electronic Effects (e.g., Inductive and Resonance Contributions)

The electronic properties of the benzene ring in this compound are significantly influenced by its three substituents: the methyl group (-CH₃), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃).

Methyl Group (-CH₃): This is a weak activating group, donating electron density to the ring primarily through an inductive effect and hyperconjugation.

Trifluoromethyl Group (-CF₃): This group is a very strong electron-withdrawing group. The high electronegativity of the fluorine atoms leads to a powerful inductive effect (-I). nih.gov This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution. The introduction of trifluoromethyl groups is known to shift the reduction potential of aromatic systems, indicating a stronger electron-accepting ability. hhu.de

Reaction Mechanism Modeling and Prediction: An Uncharted Territory

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. However, specific studies on the reaction mechanisms involving this compound are not readily found in the surveyed literature.

Transition State Characterization and Reaction Pathway Optimization

The characterization of transition states and the optimization of reaction pathways are fundamental to understanding reaction kinetics and mechanisms. For a molecule like this compound, this would involve computationally mapping the energy landscape for various potential reactions, such as electrophilic aromatic substitution or nucleophilic attack. This analysis would provide critical insights into the activation energies and the geometries of the transient species involved. Unfortunately, no specific research detailing these aspects for this compound has been identified.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry, particularly for substituted aromatic compounds. Theoretical studies can predict the most likely positions for chemical attack on the aromatic ring of this compound, governed by the electronic effects of the methyl and trifluoromethyl groups. While general principles of organic chemistry can offer qualitative predictions, specific computational studies providing quantitative data on the regiochemical and stereochemical outcomes of its reactions are absent from the current body of scientific literature.

Intermolecular Interactions and Molecular Recognition Studies: A Field Ripe for Investigation

The study of intermolecular interactions is crucial for understanding the behavior of a compound in a biological or material science context. While general computational methods for such studies are well-established, their specific application to this compound is not documented.

Computational Studies of Interactions with Biological Macromolecules

Computational investigations into how this compound might interact with biological targets such as enzyme active sites or protein receptors are currently unavailable. Such studies would be invaluable in assessing its potential as a lead compound in drug discovery, by predicting its binding affinity and mode of interaction with various proteins.

Molecular Docking and Dynamics Simulations for Binding Mode Hypothesis Generation

Molecular docking and molecular dynamics simulations are standard computational techniques used to generate hypotheses about how a small molecule might bind to a receptor. These methods could be employed to screen this compound against libraries of biological targets to identify potential interactions. At present, no published research has reported the use of these techniques to study this specific compound.

Theoretical Studies on Interactions with Metal Clusters

The interaction of organic molecules with metal clusters is a significant area of research in catalysis and materials science. Theoretical studies could elucidate the nature of the bonding between this compound and various metal clusters, providing insights into its potential applications in these fields. However, a review of the literature indicates that such theoretical investigations have not yet been undertaken for this compound.

Advanced Applications and Research Frontiers

Building Block in Complex Organic Molecule Synthesis

The strategic placement of functional groups on the 2-Methyl-3-(trifluoromethyl)anisole scaffold makes it a versatile starting point for the synthesis of more elaborate chemical structures. Its utility is primarily seen in its role as an intermediate and a precursor for specialized, high-value molecules.

Intermediates for Pharmaceuticals and Agrochemicals Development

This compound serves as a crucial intermediate in the multi-step synthesis of bioactive compounds. While specific, publicly documented pathways detailing its use for a named, commercialized product are proprietary, its structural motif is found in molecules of significant interest. The value of this particular arrangement of substituents is highlighted by its close structural relationship to 2-Methyl-3-(trifluoromethyl)aniline. This related aniline (B41778) compound is a well-documented and critical intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. ganeshremedies.comgoogle.com The synthesis of Flunixin involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate. ganeshremedies.com The unique ortho-methyl, meta-trifluoromethyl substitution pattern is considered complex to achieve, making precursors like this valuable in streamlining synthetic routes for both medicines and pesticides. google.comgoogle.com

Precursor for Novel Fluorinated Heterocycles

Trifluoromethylated heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. rsc.org The introduction of a trifluoromethyl (CF₃) group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. rsc.org this compound is an ideal precursor for creating such heterocycles. The construction of these rings often involves the annulation (ring-forming reaction) of a trifluoromethyl-containing building block with a suitable reaction partner. rsc.org Modern synthetic methods, including visible-light-induced reactions, provide efficient and sustainable pathways to introduce CF₃ and heteroaryl groups simultaneously across alkenes, leading to the construction of complex CF₃-containing scaffolds. acs.orgacs.org The presence of the anisole (B1667542) and methyl groups on the ring offers additional sites for functionalization, allowing for the generation of diverse and novel heterocyclic systems.

Role in Medicinal Chemistry Research and Molecular Design

The influence of fluorine in medicinal chemistry is profound, and molecules like this compound are instrumental in harnessing its benefits for drug discovery and development.

Scaffold for New Chemical Libraries

In modern drug discovery, vast collections of small molecules, known as chemical libraries, are screened for biological activity. This compound serves as an attractive scaffold for generating such libraries. A scaffold is a core molecular structure upon which a variety of chemical appendages can be attached. The trifluoromethylated benzene (B151609) ring of this compound provides a rigid and chemically stable core. The methoxy (B1213986) and methyl groups, along with the aromatic ring itself, can be subjected to various chemical transformations to create a diverse set of derivatives. This allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying a "hit" compound with desirable therapeutic properties. ruhr-uni-bochum.de

Influence of Trifluoromethylation on Molecular Design Principles

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design, used to fine-tune the properties of drug candidates. ruhr-uni-bochum.de This strategy is prized in drug discovery for its ability to confer several advantageous properties. acs.orgacs.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing hydrogen atoms with fluorine, as in the CF₃ group, can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. rsc.orgnih.gov This increased metabolic stability leads to a longer half-life for the drug in the body, potentially allowing for less frequent dosing. acs.orgruhr-uni-bochum.de

The table below summarizes the key effects of trifluoromethylation in molecular design.

| Property Influenced | Effect of Trifluoromethyl (CF₃) Group | Rationale |

| Lipophilicity | Increases | High hydrophobicity of the CF₃ group enhances partitioning into lipids. ruhr-uni-bochum.de |

| Metabolic Stability | Increases | The high strength of the C-F bond blocks oxidative metabolism at that site. rsc.orgnih.gov |

| Receptor Binding | Can improve selectivity | The strong dipole moment and electron-withdrawing nature can alter electronic interactions with the target protein. ruhr-uni-bochum.de |

| Bioavailability | Often improves | A combination of enhanced lipophilicity and metabolic stability can lead to better absorption and a longer duration of action. ruhr-uni-bochum.de |

Catalysis and Materials Science Applications

While this compound is a valuable building block in organic synthesis, its direct applications as a catalyst or as a primary component in materials science are not widely documented in current research literature. The field of catalysis often focuses on methods for trifluoromethylation—such as copper-catalyzed or bismuth-catalyzed reactions that introduce CF₃ groups onto other molecules—rather than using a pre-trifluoromethylated compound like this anisole as the catalyst itself. ruhr-uni-bochum.deacs.org Similarly, while trifluoromethylated compounds are integral to the development of functional materials, the specific use of this compound in this domain is not prominently reported. rsc.orgruhr-uni-bochum.de

Environmental Chemistry Research (e.g., as a reference compound in analytical methods)

In the field of environmental chemistry, the accurate detection and quantification of persistent organic pollutants (POPs) are of paramount importance. Halogenated methyl-phenyl ethers, a class of compounds to which this compound belongs, have been detected in various environmental compartments, including the marine atmosphere, fish, algae, and sediments. dioxin20xx.org These compounds, often formed through the biomethylation of precursor phenols, can be transported over long distances and bioaccumulate, posing potential risks to ecosystems and human health. dioxin20xx.orgvliz.be

Given the environmental presence of related halogenated anisoles, there is a need for analytical reference standards to ensure the quality and accuracy of monitoring data. nih.govnist.gov this compound can serve as such a reference compound in the development and validation of analytical methods for the detection of fluorinated POPs. The use of certified reference materials is a fundamental aspect of quality control in environmental laboratories. sigmaaldrich.com

The analytical techniques employed for the detection of trace organic contaminants in environmental matrices are highly sensitive and specific. Methods such as high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) are standard for identifying and quantifying compounds like halogenated anisoles. cdc.gov For a compound like this compound, a typical analytical workflow would involve extraction from the environmental sample (e.g., water, soil, or air), followed by concentration and instrumental analysis. cdc.govnih.gov

The environmental fate and transport of per- and polyfluoroalkyl substances (PFAS) have been extensively studied, and the knowledge gained from this research can be applied to understand the behavior of other fluorinated compounds like this compound. nih.govgsienv.comitrcweb.org Factors such as the compound's volatility, solubility, and partitioning behavior will dictate its distribution in the environment. itrcweb.org The development of robust analytical methods is crucial for tracking these compounds and assessing their potential environmental impact. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework and confirming the presence of fluorine atoms. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals, the precise connectivity of atoms in 2-Methyl-3-(trifluoromethyl)anisole can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two methyl groups (one from the anisole (B1667542) moiety and one attached to the ring). The aromatic protons would appear as complex multiplets, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group. The methoxy protons should appear as a sharp singlet, typically downfield, while the methyl protons on the ring will also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to show nine distinct signals: six for the aromatic carbons, one for the trifluoromethyl carbon, one for the methoxy carbon, and one for the methyl carbon attached to the ring. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly important for confirming the trifluoromethyl group. biophysics.org It is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. biophysics.orgrsc.org The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0-7.5 | Multiplet | 3 x Ar-H |

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹H | ~2.3 | Singlet | Ar-CH₃ |

| ¹³C | 155-160 | Singlet | C-OCH₃ |

| ¹³C | 120-140 | Multiple Signals | 5 x Ar-C |

| ¹³C | ~124 (q) | Quartet | -CF₃ |

| ¹³C | ~55 | Singlet | -OCH₃ |

| ¹³C | ~20 | Singlet | Ar-CH₃ |

Note: The predicted values are estimates based on data for structurally similar compounds and established substituent effects.

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. spectroscopyonline.com The analysis of these spectra allows for the identification of characteristic functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. These include C-H stretching vibrations for both the aromatic ring and the methyl/methoxy groups, C=C stretching vibrations within the aromatic ring, C-O stretching for the ether linkage, and strong, characteristic bands for the C-F bonds of the trifluoromethyl group. jocpr.comresearchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | IR |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Raman |

Note: These are expected ranges and the exact positions can vary.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic system. The spectrum of anisole typically shows two main absorption bands. cdnsciencepub.comuwosh.edu The substitution pattern of this compound, with both an electron-donating group (-OCH₃) and an electron-withdrawing group (-CF₃), will influence the position (λ_max) and intensity (ε) of these bands compared to unsubstituted anisole. The methoxy group acts as a chromophore that tends to shift absorption to longer wavelengths (a bathochromic shift). cdnsciencepub.comresearchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λ_max (nm) | Solvent |

|---|---|---|

| π → π* (Primary Band) | ~220 | Cyclohexane/Ethanol |

Note: These values are estimations based on the spectrum of anisole and expected substituent effects.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (MW = 190.17), the molecular ion peak (M⁺˙) is expected at an m/z (mass-to-charge ratio) of 190.

The fragmentation of the molecular ion upon electron ionization (EI) provides a unique fingerprint. Common fragmentation pathways for aryl ethers include α-cleavage and cleavage of bonds beta to the aromatic ring. miamioh.edulibretexts.org

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z 175

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z 159

Loss of formaldehyde (B43269) (CH₂O) from the [M-H]⁺ ion: [M - 30]⁺ → m/z 160

Loss of the trifluoromethyl radical (•CF₃): [M - 69]⁺ → m/z 121

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal hyphenated technique for the analysis of volatile compounds like this compound. scribd.comresearchgate.net In this method, the sample is vaporized and passed through a gas chromatograph, which separates the components based on their boiling points and interactions with the column's stationary phase. phytopharmajournal.com

The separated components then enter the mass spectrometer, which serves as a detector. The GC provides the retention time, a characteristic property of the compound under specific conditions, while the MS provides the mass spectrum, confirming the identity of the compound by its molecular weight and fragmentation pattern. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Commercial sources often state a purity of 97% or higher for this compound, a value typically determined by GC analysis. fishersci.se

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the separation, identification, and quantification of this compound in research and quality control settings. Given its aromatic nature and the presence of a trifluoromethyl group, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for effective separation based on the compound's hydrophobicity.

In a typical RP-HPLC analysis of this compound, a C18 column is frequently the stationary phase of choice due to its versatility and effectiveness in retaining aromatic compounds. sielc.comasianpubs.org However, specialized columns, such as those with a biphenyl (B1667301) stationary phase, can also offer unique selectivity for this class of molecules. sigmaaldrich.comsigmaaldrich.com The mobile phase generally consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). sielc.comsigmaaldrich.comspectralabsci.com The ratio of the organic modifier to water is a critical parameter that is optimized to achieve the desired retention time and resolution from potential impurities. Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often sufficient for the analysis of a purified sample of this compound. spectralabsci.comscribd.com However, a gradient elution, where the mobile phase composition is changed over time, may be necessary when analyzing complex mixtures containing the compound.

Detection of this compound is most commonly achieved using an ultraviolet (UV) detector. The presence of the anisole functional group, which contains a benzene (B151609) ring, results in significant UV absorbance. A wavelength of 254 nm is frequently used for the detection of aromatic compounds and is suitable for the analysis of this compound. asianpubs.orgsigmaaldrich.comsigmaaldrich.comyoutube.com The response of the detector is proportional to the concentration of the compound, allowing for accurate quantification.

While specific, validated HPLC methods for this compound are not extensively published in peer-reviewed literature, the principles of RP-HPLC and the known chromatographic behavior of structurally similar substituted anisoles and trifluoromethylbenzenes allow for the development of a robust analytical method. sielc.comlew.ro The following data table outlines a typical set of HPLC parameters that could be used as a starting point for the analysis of this compound.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 (ODS), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Elution Type | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Future Perspectives and Challenges in 2 Methyl 3 Trifluoromethyl Anisole Research

Development of Sustainable and Green Chemistry Approaches in Synthesis

A primary challenge in the synthesis of trifluoromethylated compounds, including 2-Methyl-3-(trifluoromethyl)anisole, is the reliance on harsh reagents and conditions. advanceseng.comnih.gov Traditional methods often involve expensive, toxic, or difficult-to-handle trifluoromethylating agents. advanceseng.comnih.gov Consequently, a major thrust of future research is the development of sustainable and green synthetic routes.

Key areas of focus include:

Visible-Light-Induced Methods: Photocatalysis offers a milder alternative to traditional methods, often avoiding harsh conditions and toxic reagents. advanceseng.com Recent advancements have demonstrated the use of visible light to generate trifluoromethyl radicals for incorporation into organic molecules, a strategy that aligns with green chemistry principles. advanceseng.comnih.gov

Flow Chemistry: Continuous-flow systems provide enhanced control over reaction parameters, improve safety (especially when handling energetic intermediates), and can significantly reduce reaction times from hours to minutes. nih.govrsc.org The use of inexpensive and stable trifluoromethyl sources, such as potassium trifluoroacetate (CF3CO2K), in flow reactors presents a promising avenue for scalable and efficient synthesis. nih.gov

Solvent-Free and Catalyst-Free Conditions: Microwave-assisted synthesis under neat (solvent-free) conditions is an emerging green methodology. semanticscholar.org This approach can lead to higher yields, enhanced reaction rates, and greater selectivity while eliminating the environmental impact of organic solvents. semanticscholar.org

| Method | Key Advantages | Challenges | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Harsh conditions, expensive/toxic reagents, long reaction times nih.govnih.gov | Low |

| Visible-Light Photocatalysis | Mild conditions, avoids toxic reagents, high functional group tolerance advanceseng.com | Requires specialized equipment, catalyst optimization | High |

| Continuous-Flow Chemistry | Rapid reaction times, enhanced safety, scalability, use of cheaper reagents nih.govrsc.org | Initial setup cost, potential for clogging | High |

| Microwave-Assisted (Solvent-Free) | Reduced reaction time, improved yields, no solvent waste semanticscholar.org | Potential for localized overheating, scalability can be an issue | Very High |

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, future research will delve into the novel reactivity of this compound to create more complex and valuable derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, opening up unique transformation pathways. mdpi.com

Future research directions will likely involve:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. Developing methods to selectively activate and transform the C-H bonds on the aromatic ring or the methyl group of this compound will enable the efficient synthesis of diverse analogues without the need for pre-functionalized starting materials. nih.gov

Radical-Mediated Reactions: The generation of trifluoromethyl radicals is a key step in many modern trifluoromethylation reactions. nih.gov Exploring the reactivity of radical intermediates derived from this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Unconventional Cycloadditions: The electronic properties imparted by the trifluoromethyl group can alter the molecule's participation in cycloaddition reactions, potentially leading to novel heterocyclic structures that are valuable in medicinal chemistry. nih.gov Research into [3+2] cycloaddition reactions, for instance, has shown that the CF3 group can lower activation energies and influence regioselectivity. nih.gov

Migration Reactions: Recent studies have uncovered unprecedented migration reactions of trifluoromethyl-containing groups (e.g., SeCF3) in the synthesis of complex heterocycles. rsc.org Investigating whether the trifluoromethyl group on the anisole (B1667542) ring can participate in or influence similar rearrangements could unlock new synthetic possibilities.

Refinement of Advanced Computational Models for Enhanced Prediction and Design

Computational chemistry is an indispensable tool for accelerating research in organofluorine chemistry. nih.gov Future work will focus on refining computational models to more accurately predict the properties and reactivity of molecules like this compound, thereby guiding experimental design and reducing trial-and-error.

Key areas for advancement include:

Machine Learning (ML) and QSPR: Quantitative Structure-Property Relationship (QSPR) studies, enhanced by machine learning algorithms like random forests and neural networks, can predict physicochemical properties from molecular structures with increasing accuracy. nih.govnih.govresearchgate.net These models can be trained on existing data for trifluoromethylated compounds to predict properties like solubility, lipophilicity, and even biological activity for new derivatives of this compound. researchgate.net

Density Functional Theory (DFT): DFT calculations are crucial for understanding reaction mechanisms and predicting reactivity. nih.gov Continued development of functionals and basis sets will improve the accuracy of predictions for fluorine-containing compounds, helping to elucidate complex reaction pathways and predict the regioselectivity of transformations. nih.gov

Predictive Modeling for Spectroscopy: Accurate prediction of spectroscopic data, such as 19F NMR chemical shifts, is vital for characterization. Computational methods can achieve high accuracy in these predictions, aiding in the identification of products and intermediates in complex reaction mixtures. nih.gov

| Computational Technique | Primary Application | Future Goal/Refinement |

|---|---|---|

| Machine Learning (e.g., Random Forest) | Predicting physicochemical and biological properties (QSPR) nih.govresearchgate.net | Integration of larger, more diverse datasets for improved accuracy and broader applicability. researchgate.net |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and predicting reactivity/selectivity. nih.gov | Development of more accurate functionals specifically for organofluorine systems. nih.gov |

| Natural Language Processing (NLP) | Analyzing and clustering descriptive data, such as odor profiles from chemical properties. plos.org | Application to predict sensory or biological interaction profiles of novel compounds. |

| Ab initio Methods | Calculating spectroscopic properties (e.g., 19F NMR chemical shifts). nih.gov | Reducing computational cost while maintaining high accuracy for larger molecules. |

Interdisciplinary Research Opportunities and Emerging Applications

The unique properties of the trifluoromethyl group position this compound and its derivatives as valuable building blocks in various interdisciplinary fields. mdpi.com Future research will capitalize on these properties to explore novel applications beyond traditional uses.

Medicinal Chemistry: The trifluoromethyl group is a privileged moiety in drug design, known to improve metabolic stability, lipophilicity, and receptor binding. mdpi.comresearchgate.netnih.gov Future work will involve incorporating the this compound scaffold into lead compounds to develop new therapeutic agents, potentially targeting antibiotic-resistant bacteria or acting as enzyme inhibitors. rsc.org

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. cas.cn Exploring derivatives of this compound could lead to the development of new, more effective, and potentially more environmentally benign agrochemicals.

Materials Science: Fluorinated compounds are used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties. Research into the polymerization or incorporation of this compound derivatives could yield materials with novel characteristics.

Chemical Biology: The trifluoromethyl group can serve as a useful probe for studying biological systems. Its distinct 19F NMR signal allows for non-invasive monitoring of molecular interactions and metabolic processes, opening avenues for using labeled derivatives of this compound in chemical biology research.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-(trifluoromethyl)anisole, and what methodological considerations are critical?

Answer: Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, triflate intermediates (e.g., methyl 4-azido-3-O-benzyl derivatives) can undergo configuration inversion at specific carbon centers to introduce substituents like trifluoromethyl groups . Key considerations:

- Electron-withdrawing effects : The trifluoromethyl group deactivates the aromatic ring, requiring harsh conditions (e.g., Lewis acids like AlCl₃ or elevated temperatures).

- Protection/deprotection : Methoxy groups may require protection during reactions to prevent undesired side products.

- Purification : Distillation (b.p. ~203–204°C ) or column chromatography is recommended for isolating the pure compound.

Q. What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure compatibility with fluorinated compounds .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point: 83.8–102°C ).

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Training : Mandatory chemical hazard awareness sessions covering SDS interpretation and emergency response (e.g., eye wash stations) .

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in electrophilic aromatic substitution (EAS)?

Answer: The -CF₃ group is a strong electron-withdrawing meta-director, reducing ring reactivity. Methodological insights:

- Nitration : Requires concentrated HNO₃/H₂SO₄ at elevated temperatures to overcome deactivation.

- Halogenation : Meta-substitution dominates, but steric hindrance from the methyl group may alter regioselectivity.

- Contradictions : Some studies report unexpected para-substitution in sterically hindered analogs, suggesting computational modeling (DFT) is needed to resolve such discrepancies .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Answer: Discrepancies in boiling points (e.g., 203°C vs. 204°C ) may arise from:

- Purity differences : Impurities lower boiling points; use high-purity samples (>97%) for accurate measurements.

- Instrument calibration : Validate results with standardized thermometers or differential scanning calorimetry (DSC).

- Isomeric contamination : Verify structural integrity via NMR to rule out regioisomers like 4-(trifluoromethyl)anisole .

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Answer: Derivatives like Flunixin (a NSAID) inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Key findings:

- Structure-activity relationship (SAR) : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability .

- Targeted modifications : Introducing carboxyl groups (e.g., 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid) enables interactions with kinases or GPCRs, suggesting antifibrotic applications .

Q. How should researchers address challenges in scaling up synthesis while maintaining yield?

Answer:

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps .

- Solvent selection : Replace DMF with Cyrene™ (a biodegradable solvent) to enhance sustainability without compromising yield .

- Process monitoring : Use in-line FT-IR or Raman spectroscopy to track reaction progress and mitigate side reactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.